Cas no 94-68-8 (N-Ethyl-o-toluidine)

N-Ethyl-o-toluidine structure
N-Ethyl-o-toluidine structure
Produktname:N-Ethyl-o-toluidine
CAS-Nr.:94-68-8
MF:C9H13N
MW:135.206222295761
MDL:MFCD00026695
CID:34759
PubChem ID:7201

N-Ethyl-o-toluidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Ethyl-2-methylaniline
    • 2-Ethylaminotoluene
    • N-Ethyl-o-toluidine
    • C9H13N
    • N-​Ethyl-​o-​toluidine (N-Ethyl-2-methyl-benzenamine)
    • 2-(Ethylamino)toluene
    • N-Ethyl-2-aminotoluene
    • N-Ethyl-2-methylbenzenamine (ACI)
    • o-Toluidine, N-ethyl- (7CI, 8CI)
    • 1-(Ethylamino)-2-methylbenzene
    • 2-Methyl-N-ethylaniline
    • N-Ethyl-N-(o-tolyl)amine
    • N-Ethyl-o-methylaniline
    • NSC 8888
    • o-Methyl-N-ethylaniline
    • N-Ethyl-N-(2-methylphenyl)amine
    • CS-0010123
    • F97191
    • AKOS000120362
    • 94-68-8
    • N-Ethyl-2-methylbenzenamine
    • E0177
    • SCHEMBL442009
    • NSC-8888
    • NSC8888
    • 2-(Ethylamino)toluene, N-Ethyl-2-methylaniline, N-Ethyl-2-aminotoluene
    • N-Ethyl-o-toluidine, 97%
    • InChI=1/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H
    • MFCD00026695
    • EINECS 202-354-3
    • DTXSID1059107
    • F2190-0407
    • STR05765
    • N-ethyl-2-methyl-aniline
    • ALBB-033822
    • A845042
    • Q-201463
    • DB-057521
    • Benzenamine, N-ethyl-2-methyl-
    • N-Ethyltoluidine
    • EN300-20364
    • o-TOLUIDINE, N-ETHYL-
    • HY-D0210
    • N-Ethyl-2-toluidine
    • n-ethyl-ortho-toluidine
    • NS00040411
    • N-?Ethyl-?o-?toluidine(N-Ethyl-2-methyl-benzenamine)
    • Z104477886
    • Q63409795
    • Aniline, N-ethyl-2-methyl-
    • MDL: MFCD00026695
    • Inchi: 1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
    • InChI-Schlüssel: MWOUGPLLVVEUMM-UHFFFAOYSA-N
    • Lächelt: C1C=C(NCC)C(C)=CC=1
    • BRN: 2689722

Berechnete Eigenschaften

  • Genaue Masse: 135.10500
  • Monoisotopenmasse: 135.105
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 90.7
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 12A^2
  • Oberflächenladung: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Farblose transparente Flüssigkeit
  • Dichte: 0.938 g/mL at 25 °C(lit.)
  • Schmelzpunkt: -6.87°C (estimate)
  • Siedepunkt: 214°C(lit.)
  • Flammpunkt: Fahrenheit: 192.2° f
    Celsius: 89° c
  • Brechungsindex: n20/D 1.547(lit.)
  • Löslichkeit: 1g/l
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 12.03000
  • LogP: 2.49980
  • Sensibilität: Luftempfindlich
  • FEMA: 2909
  • Löslichkeit: Löslich in Ethanol und Ether.

N-Ethyl-o-toluidine Sicherheitsinformationen

N-Ethyl-o-toluidine Zolldaten

  • HS-CODE:2921499090
  • Zolldaten:

    China Zollkodex:

    2921499090

    Übersicht:

    299499090 Andere aromatische Monoamine und Derivate sowie ihre Salze. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:6.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    299499090 andere aromatische Monoamine und ihre Derivate; Salze daraus MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:6.5% Allgemeiner Tarif:30.0%

N-Ethyl-o-toluidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20364-0.25g
N-ethyl-2-methylaniline
94-68-8 95%
0.25g
$19.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AE662-5ml
N-Ethyl-o-toluidine
94-68-8 98.0%(GC&T)
5ml
¥103.0 2022-05-30
Enamine
EN300-20364-0.05g
N-ethyl-2-methylaniline
94-68-8 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-20364-10.0g
N-ethyl-2-methylaniline
94-68-8 95%
10g
$22.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158979-25ml
N-Ethyl-o-toluidine
94-68-8 >98.0%(GC)
25ml
¥46.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N838184-100ml
N-Ethyl-o-toluidine
94-68-8 97 %
100ml
¥176.00 2022-09-01
Life Chemicals
F2190-0407-1g
N-Ethyl-o-toluidine
94-68-8 95%+
1g
$21.0 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AE662-25ml
N-Ethyl-o-toluidine
94-68-8 98.0%(GC&T)
25ml
¥226.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N838184-500ml
N-Ethyl-o-toluidine
94-68-8 97 %
500ml
¥768.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N93890-500ml
N-Ethyl-o-toluidine
94-68-8
500ml
¥798.0 2021-09-08

N-Ethyl-o-toluidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  3 h, rt
Referenz
Acylspiro[azetidine-cyclobutane] compounds for inhibiting monoacylglycerol lipase (MAGL) and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Fuming sulfuric acid ;  pH 2.5
1.2 Catalysts: Zirconium dioxide (strontium hexaferrite/Fe 3O 4) ;  3 h, rt → 70 °C; 5.5 h, 75 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 7
Referenz
Preparation of 3-ethylamino-p-methylphenol
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 1807948-76-0 Solvents: Toluene ;  12 h, 80 °C
1.2 Reagents: Ethyl acetate
Referenz
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts
Green, Rebecca A.; Hartwig, John F., Angewandte Chemie, 2015, 54(12), 3768-3772

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine ;  18 h, 150 °C
Referenz
Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds
Benitez-Medina, G. Eliad; Garcia, Juventino J., Dalton Transactions, 2019, 48(47), 17579-17587

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Triethylamine, hydrochloride ,  2313248-90-5 Solvents: Methanol ;  12 h, 120 °C
Referenz
Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment
Deng, Danfeng; Hu, Bowen ; Zhang, Ziyu; Mo, Shengkai; Yang, Min ; et al, Organometallics, 2019, 38(9), 2218-2226

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Nickel
Referenz
Facile N-alkylation of anilines with alcohols over Raney nickel under microwave irradiation
Jiang, Yu-Lin; Hu, Yu-Qiao; Feng, Shu-Qing; Wu, Ji-Shan; Wu, Zu-Wang; et al, Synthetic Communications, 1996, 26(1), 161-4

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Tricyclohexyl[(dicyclohexylphosphino)(2,4,6-trimethylphenyl)methylene]phosphine Solvents: Tetrahydrofuran ;  90 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos)
Rodstein, Ilja; Prendes, Daniel Sowa; Wickert, Leon; Paassen, Maurice; Gessner, Viktoria H., Journal of Organic Chemistry, 2020, 85(22), 14674-14683

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  1.3 h, rt
Referenz
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; Kotakonda, Shailaja; Fouchard, David M. D.; Tillekeratne, L. M. Viranga; Hudson, Richard A., Organic Letters, 2005, 7(3), 471-474

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Solvents: Tetrahydrofuran ;  20 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Referenz
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; Yoo, Woo-Jin; Kobayashi, Shu, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene-d8 ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt
Referenz
Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3
Fang, Huaquan; Wang, Guoqiang; Oestreich, Martin, Organic Chemistry Frontiers, 2021, 8(13), 3280-3285

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium
Referenz
N-Ethylpiperidine
Wollensak, J.; Closson, R. D., Organic Syntheses, 1963, 43, 45-8

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 20 °C
Referenz
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines
Ikawa, Takashi; Fujita, Yuki; Mizusaki, Tomoteru; Betsuin, Sae; Takamatsu, Haruki; et al, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  1671080-01-5 Solvents: 1,4-Dioxane ;  24 h, 40 bar, 100 °C
Referenz
Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions
Liu, Weiping; Sahoo, Basudev; Spannenberg, Anke; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2018, 57(36), 11673-11677

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium ,  Lipase CaLB (Candida antarctica) ;  12 h, 25 °C
Referenz
A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach
Ganesh, Krithika; Sambasivam, Ganesh; S, Karthikeyan, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Boron trifluoride etherate ,  (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ;  16 h, 50 atm, 120 °C
Referenz
Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines
Yuan, Ming-Lei; Xie, Jian-Hua; Zhou, Qi-Lin, ChemCatChem, 2016, 8(19), 3036-3040

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Platinum ,  Titania Solvents: Ethanol ;  150 min, 25 °C
Referenz
Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds
Hakki, Amer; Dillert, Ralf; Bahnemann, Detlef W., Physical Chemistry Chemical Physics, 2013, 15(8), 2992-3002

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Preparation of aromatic secondary amines from nitro compounds and nitriles
, Japan, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Selective monoalkylation of amines
Dalla Croce, Piero; La Rosa, Concetta; Ritieni, Alberto, Journal of Chemical Research, 1988, (10), 346-7

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ,  Water ;  5 min, rt
1.2 45 min, rt
Referenz
On the asymmetric iridium-catalyzed N-allylation of amino acid esters: Improved selectivities through structural variation of the chiral phosphoramidite ligand
Albat, Dominik; Kocher, Alicia; Witt, Julia; Schmalz, Hans-Guenther, European Journal of Organic Chemistry, 2022, 2022(12),

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  Sulfuric acid ,  Phosphorus trichloride
Referenz
Bulk-scale preparation of ethyl 2-[3,6-bis(N-ethylamino)-2,7-dimethyl-3-hydroxanth-9-yl]benzoate hydrochloride
, China, , ,

N-Ethyl-o-toluidine Raw materials

N-Ethyl-o-toluidine Preparation Products

N-Ethyl-o-toluidine Verwandte Literatur

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